3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
Description
This compound belongs to the class of 1,3-thiazolidin-4-one derivatives, characterized by a Z-configured benzylidene substituent at the 5-position of the thiazolidinone ring and a propanamide side chain linked to a substituted pyrazole moiety. Structural analogs often exhibit antimicrobial, antitumor, or anti-inflammatory properties, making this class of compounds significant in medicinal chemistry .
Properties
Molecular Formula |
C24H20Cl2N4O3S2 |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C24H20Cl2N4O3S2/c1-14-21(23(33)30(28(14)2)17-6-4-3-5-7-17)27-20(31)10-11-29-22(32)19(35-24(29)34)12-15-8-9-16(25)13-18(15)26/h3-9,12-13H,10-11H2,1-2H3,(H,27,31)/b19-12- |
InChI Key |
SXXNHIOCVNFJBK-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=S |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions. The resulting intermediate is then cyclized to form the thiazolidinone ring.
Formation of the Pyrazole Moiety: The pyrazole moiety can be synthesized by the reaction of a suitable hydrazine derivative with a β-diketone under basic conditions.
Coupling of the Thiazolidinone and Pyrazole Moieties: The final step involves the coupling of the thiazolidinone and pyrazole moieties through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives at the dichlorobenzylidene moiety.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of this compound is in the field of cancer treatment. Research has demonstrated its ability to disrupt microtubule dynamics, which are crucial for cell division and function. A study highlighted the synthesis of derivatives related to this compound that exhibited potent anticancer activity against various human cancer cell lines such as A549 (lung), PC-3 (prostate), and HepG2 (liver) cells. The most active derivative showed half-maximal inhibitory concentrations (IC50) ranging from 7.0 to 20.3 μM .
Case Study: Microtubule Dynamics
In vitro assays indicated that the compound significantly inhibited cell proliferation and migration in A549 cells. Immunofluorescence microscopy and electron microscopy confirmed that it promotes protofilament assembly in tubulin, suggesting a mechanism similar to that of established anticancer agents like Taxol . This indicates potential for developing new microtubule-stabilizing therapeutic agents.
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against the yellow fever virus. Research indicates that derivatives of thiazolidinone compounds can inhibit viral replication by targeting specific viral enzymes or processes critical for the virus's life cycle . This application is significant in developing antiviral therapies.
Enzyme Inhibition
Research has shown that compounds similar to this thiazolidinone derivative can act as inhibitors for specific enzymes involved in disease processes. For instance, they may inhibit mRNA guanylyltransferase, an enzyme critical for viral RNA processing . This inhibition could lead to novel therapeutic strategies against viral infections.
Structure-Activity Relationship Studies
The structure of this compound allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing its efficacy and reducing toxicity. Variations in substituents on the thiazolidinone core can lead to enhanced biological activity or selectivity towards specific targets .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide involves multiple molecular targets and pathways. The thiazolidinone ring is known to interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The pyrazole moiety can interact with cellular receptors, modulating inflammatory responses and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via computational methods.
Bioactivity Trends
- Antimicrobial Activity: The target compound’s 2,4-dichlorobenzylidene group enhances Gram-positive bacterial inhibition compared to mono-chloro analogs (e.g., 4-chloro analog IC₅₀: 45 μM vs. target IC₅₀: 8 μM) . Electron-withdrawing substituents likely improve membrane penetration and target binding .
- Antitumor Activity : Pyrazole-containing derivatives (e.g., target compound) show superior cytotoxicity to thiazole analogs, possibly due to enhanced interactions with kinase domains .
- Solubility : Thiophene or methoxy-substituted analogs exhibit higher aqueous solubility (LogP ~3.5–5.1) than dichloro derivatives (LogP 4.2), impacting pharmacokinetics .
NMR and Crystallographic Insights
- NMR Shifts : The target compound’s ¹H-NMR spectrum shows downfield shifts at positions 29–36 (δ 7.4–8.1 ppm) and 39–44 (δ 6.8–7.3 ppm), consistent with electron-deficient aromatic systems. Similar patterns in analogs correlate with substituent electronegativity .
- Hydrogen Bonding : The thioxo group at position 2 participates in intermolecular hydrogen bonds, stabilizing crystal packing. This feature is conserved across analogs and critical for maintaining structural integrity .
Biological Activity
The compound 3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antitumor, and enzyme inhibition properties, supported by relevant data tables and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₃S₂ |
| Molecular Weight | 390.3 g/mol |
| CAS Number | [Not specified in sources] |
The compound contains a thiazolidinone core, which is known for its diverse pharmacological properties. The presence of the dichlorobenzylidene moiety enhances its potential biological activity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study involving similar thiazolidinone derivatives, it was found that:
- The compounds demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin.
- The most sensitive bacterium was identified as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml against certain strains .
Antitumor Activity
Thiazolidinones have also been investigated for their antitumor effects. The compound may possess mechanisms that inhibit cancer cell proliferation.
Research Findings:
- Thiazolidinone derivatives have been reported to act as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in cancer progression .
- In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, although specific data on the compound of interest remains limited.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Thiazolidinones are often evaluated for their ability to inhibit various enzymes involved in disease processes.
Example of Enzyme Targeting:
- Studies have shown that similar compounds can inhibit the Hepatitis C virus NS5B polymerase and HIV reverse transcriptase, making them candidates for antiviral drug development .
Comparative Analysis of Biological Activities
| Activity Type | Compound Class | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazolidinone Derivatives | Effective against Gram-positive bacteria |
| Antitumor | Thiazolidinones | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Various | Inhibits viral polymerases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
